Farnesal

Descripción general

Descripción

Farnesal, also known as this compound, is an organic compound with the molecular formula C15H24O. It is a naturally occurring sesquiterpene aldehyde found in various essential oils. This compound is known for its distinctive aroma and is used in the fragrance industry. It also plays a role in the biosynthesis of other important biological molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Farnesal can be synthesized through several methods. One common approach involves the oxidation of farnesol, a related alcohol. The oxidation can be carried out using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by the selective oxidation of farnesol. This process typically involves the use of catalytic systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-oxidation and degradation of the product .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form farnesoic acid.

Reduction: It can be reduced back to farnesol using reducing agents like sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products:

Oxidation: Farnesoic acid.

Reduction: Farnesol.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Farnesol is a naturally occurring sesquiterpene alcohol that has garnered significant attention in various fields of research due to its diverse applications in pharmacology, cosmetics, food preservation, and potential therapeutic uses. This article provides a comprehensive overview of the scientific applications of farnesol, supported by detailed data tables and case studies.

Antimicrobial Properties

Farnesol has demonstrated significant antimicrobial activity against a range of pathogens. A study highlighted its efficacy in inhibiting biofilm formation of yeasts and foodborne bacteria, suggesting its potential as a bioprotective agent in food products .

Antitumor Activity

Research indicates that farnesol exhibits selective toxicity towards malignant cells. In vitro studies have shown that it can induce apoptosis in cancer cell lines while sparing non-cancerous cells. This property positions farnesol as a promising candidate for cancer chemotherapy .

Neuroprotective Effects

Recent investigations have identified farnesol as a potential treatment for neurodegenerative diseases such as Parkinson's disease. A study conducted by Johns Hopkins Medicine found that farnesol could inhibit the accumulation of the protein PARIS, which is linked to neurodegeneration. Mice fed a diet rich in farnesol showed reduced neurodegenerative effects and improved cellular health .

Anti-Inflammatory and Antioxidant Properties

Farnesol's anti-inflammatory and antioxidant properties have been documented extensively. It has been shown to reduce oxidative stress and inflammation in various models, which may contribute to its therapeutic potential in treating chronic inflammatory conditions .

Cosmetic Applications

Farnesol is widely used in the cosmetic industry due to its antibacterial properties and pleasant fragrance. It is often included in formulations aimed at improving skin health by regulating sebum production and preventing acne . Additionally, patents have been filed for its use in anti-aging products due to its ability to enhance skin elasticity and reduce visible signs of aging .

Food Preservation

The application of farnesol as a natural preservative is gaining traction. Its ability to inhibit microbial growth makes it suitable for extending the shelf life of food products without the use of synthetic preservatives. Studies have shown that farnesol can effectively prevent spoilage in various food matrices .

Table 1: Summary of Farnesol's Biological Activities

Table 2: Case Studies on Farnesol Applications

Mecanismo De Acción

Farnesal exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in the biosynthesis of terpenoids. This compound can modulate the activity of these enzymes, leading to changes in the production of other biologically active compounds. Additionally, this compound has been shown to affect cell signaling pathways, influencing processes such as inflammation and microbial growth .

Comparación Con Compuestos Similares

Farnesol: An alcohol with similar structure but different functional group.

Farnesoic Acid: An oxidized form of farnesal with a carboxylic acid group.

Nerolidol: Another sesquiterpene alcohol with a similar carbon skeleton but different functional groups.

This compound’s unique properties make it a valuable compound in various fields of research and industry.

Análisis De Reacciones Químicas

Oxidation and Reduction

Farnesal's aldehyde group is central to redox transformations:

-

Oxidation : this compound can be oxidized to farnesoic acid (C₁₅H₂₄O₂) under mild conditions using NADP⁺-dependent dehydrogenases, as observed in Aedes aegypti corpora allata homogenates . This enzymatic pathway is critical in juvenile hormone biosynthesis.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to farnesol (C₁₅H₂₆O), a sesquiterpene alcohol with applications in perfumery and antimicrobial formulations .

Table 1: Redox Reactions of this compound

| Reaction Type | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | NADP⁺/Dehydrogenase | Farnesoic acid | 90%* | |

| Reduction | H₂/Pd-C | Farnesol | 85–95% |

*Enzymatic efficiency varies with pH (optimum pH 10–11) .

Epoxidation

The electron-rich 6,7-double bond undergoes selective epoxidation using peptidyl peracid catalysts. For example:

-

Catalyst 1 (peptidyl peracid) achieves >8:1 selectivity for 6,7-epoxythis compound over other positions under H₂O₂ activation . Steric and hydrogen-bonding interactions between the catalyst and this compound’s hydroxyl group direct regioselectivity.

Mechanistic Insight :

-

The carboxylic acid moiety of the catalyst forms an active peracid intermediate.

-

Substrate binding via β-turn motifs positions the 6,7-olefin near the reactive oxygen .

Click Chemistry Functionalization

This compound derivatives are synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Triazole Analogues : Replacement of β- and γ-isoprene units with triazole rings enhances polarity while retaining structural mimicry of farnesyl diphosphate .

Table 2: Click Chemistry Applications

| Substrate | Azide Component | Product | Application | Reference |

|---|---|---|---|---|

| This compound derivative | Organic azides | Triazole-farnesal hybrids | Enzyme inhibition studies |

Conjugation for Drug Delivery

This compound’s aldehyde group enables pH-sensitive conjugation:

-

Hydrazone Bond Formation : Covalent linkage of this compound to polyethylene glycol (PEG) via hydrazone bonds creates acid-labile micelles (PPi-Far-PMs). These micelles release this compound at acidic pH (e.g., carious lesions), achieving >75% drug release within 12 hours .

Key Data :

Grignard Reactions

Allylic tetrahydropyranyl (THP) ethers of this compound undergo Cu(I)-mediated displacements:

-

Regioselective Coupling : Reaction with Grignard reagents (e.g., RMgX) yields aromatic this compound analogues with 85–90% regioselectivity .

Example :

-

THP-protected this compound + PhMgBr → 10,11-dihydrofarnesol derivative (used in farnesyltransferase inhibition studies) .

Photochemical and Thermal Stability

Propiedades

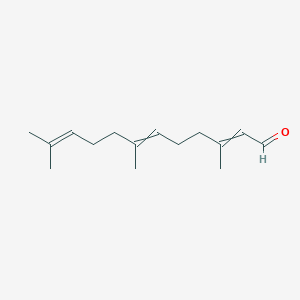

Fórmula molecular |

C15H24O |

|---|---|

Peso molecular |

220.35 g/mol |

Nombre IUPAC |

3,7,11-trimethyldodeca-2,6,10-trienal |

InChI |

InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3 |

Clave InChI |

YHRUHBBTQZKMEX-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=O)C)C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CC=O)C)C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.